molecular formula C33H58N7O17P3S B1674570 lauroyl-CoA CAS No. 6244-92-4

lauroyl-CoA

Cat. No.: B1674570
CAS No.: 6244-92-4
M. Wt: 949.8 g/mol
InChI Key: YMCXGHLSVALICC-GMHMEAMDSA-N
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Description

Lauroyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of lauric (dodecanoic) acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA and a saturated fatty acyl-CoA. It is functionally related to a dodecanoic acid. It is a conjugate acid of a lauroyl-CoA(4-).
Lauroyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Lauroyl-coa has been reported in Homo sapiens with data available.
lauroyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXGHLSVALICC-GMHMEAMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211483
Record name Lauroyl-coenzyme A
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URL https://comptox.epa.gov/dashboard/DTXSID10211483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lauroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6244-92-4
Record name Lauroyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6244-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauroyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: The Medium-Chain Acyl-CoA Family

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Metabolic Enzymology, and Analytical Quantification

Executive Summary

This technical guide provides a comprehensive analysis of the medium-chain acyl-CoA (MC-acyl-CoA) family, a critical class of thioester metabolites (C6–C12) central to mitochondrial


-oxidation. Unlike long-chain variants, MC-acyl-CoAs occupy a unique metabolic niche due to their thermodynamic properties and specific enzymatic handling by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This document details their physicochemical characteristics, the pathophysiology of MCAD deficiency (MCADD), and rigorous LC-MS/MS quantification protocols, serving as a blueprint for researchers in metabolic disease and drug discovery.
Structural & Physicochemical Characteristics[1]

The medium-chain acyl-CoA family consists of fatty acids with carbon chain lengths of 6 to 12 activated by Coenzyme A (CoA). They are distinct from Short-Chain (SC, C12) variants in both transport mechanisms and enzymatic specificity.

1.1 The Thioester Bond

The defining feature of this family is the high-energy thioester bond between the carboxyl group of the fatty acid and the thiol group of phosphopantetheine (CoA).

  • Thermodynamics: Hydrolysis of the thioester bond (

    
    ) releases significant free energy, driving the acylation reactions required for 
    
    
    
    -oxidation.
  • Stability: MC-acyl-CoAs are kinetically stable at physiological pH but prone to rapid hydrolysis in alkaline conditions (

    
    ) or in the presence of nucleophiles. This instability dictates the strict acidic conditions required during analytical extraction.
    
1.2 Chain Length Specificity
Acyl-CoA SpeciesCarbon LengthPhysiological RolePrimary Enzyme Affinity
Hexanoyl-CoA C6Ketogenesis precursorMCAD / SCAD (Overlap)
Octanoyl-CoA C8Primary MCAD Substrate MCAD (High Affinity)
Decanoyl-CoA C10Energy MetabolismMCAD
Dodecanoyl-CoA C12Interface of LC/MC metabolismMCAD / VLCAD (Overlap)

Note: Octanoyl-CoA (C8) represents the peak affinity substrate for MCAD, making it the most sensitive marker for enzymatic dysfunction.

Metabolic Pathways & Enzymology[2][3]

The metabolism of MC-acyl-CoAs occurs exclusively within the mitochondrial matrix. Unlike long-chain fatty acids, medium-chain fatty acids (MCFAs) can cross the mitochondrial double membrane without the Carnitine Palmitoyltransferase I (CPT1) shuttle. Once inside, they are activated to acyl-CoAs by medium-chain acyl-CoA synthetase.

2.1 The MCAD Mechanism

The Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme (encoded by ACADM) catalyzes the initial step of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-oxidation for C6–C12 substrates.
  • Dehydrogenation: MCAD introduces a trans-double bond between the

    
     (C2) and 
    
    
    
    (C3) carbons.
  • Electron Transfer: Electrons are transferred to FAD, then to the Electron Transfer Flavoprotein (ETF), and finally to the respiratory chain (Complex III) for ATP production.

2.2 Mechanism of Pathology: The "CoA Trap"

In MCAD Deficiency (MCADD), the enzyme fails to process C8 and C10 species.

  • Consequence 1: Accumulation of medium-chain acyl-CoAs.[1]

  • Consequence 2: Free CoA (CoASH) is sequestered ("trapped") as acyl-CoA esters.[1]

  • Consequence 3: Mitochondrial CoASH depletion halts other CoA-dependent pathways (e.g., TCA cycle, Urea cycle), leading to hyperammonemia and metabolic acidosis.

Visualization: MCAD Metabolic Pathway

MCAD_Pathway MCFA Medium-Chain Fatty Acid (Cytosol) Mito_Entry Mitochondrial Entry (No CPT1 Required) MCFA->Mito_Entry Synthetase Acyl-CoA Synthetase Mito_Entry->Synthetase Activation (+CoA, +ATP) MC_AcylCoA Medium-Chain Acyl-CoA (C8-CoA, C10-CoA) Synthetase->MC_AcylCoA MCAD MCAD Enzyme (ACADM Gene) MC_AcylCoA->MCAD Dehydrogenation MCAD->MC_AcylCoA BLOCK in MCADD (Accumulation) EnoylCoA Trans-2-Enoyl-CoA MCAD->EnoylCoA FAD -> FADH2 BetaOx BetaOx EnoylCoA->BetaOx AcetylCoA Acetyl-CoA + Shortened Acyl-CoA BetaOx->AcetylCoA

Caption: The mitochondrial flux of Medium-Chain Acyl-CoAs. In MCADD, the blockade at the MCAD step causes retrograde accumulation of C8/C10-CoA species.

Pathophysiology & Clinical Relevance[2][3][6][7][8][9][10]
3.1 MCAD Deficiency (MCADD)[2][3]
  • Genetics: Autosomal recessive.[2][4][3] The c.985A>G (p.K329E) mutation causes protein misfolding and degradation.

  • Biochemical Signature: Elevated C8-Acylcarnitine (Octanoylcarnitine) in plasma.[4] Note: Acylcarnitines are the exported surrogate markers; the toxic accumulation is the intracellular Acyl-CoA.

  • Clinical Impact: Hypoketotic hypoglycemia.[2][4][3] Inability to generate ketone bodies during fasting leads to energy failure and potential sudden death (historically linked to SIDS).

3.2 Secondary Carnitine Deficiency

To rescue the mitochondrial CoA pool, Carnitine Acyltransferase (CAT) converts accumulated Acyl-CoAs into Acylcarnitines, which are excreted in urine. This acts as a detoxification mechanism but eventually depletes total body carnitine stores.

Analytical Methodologies: Quantification Protocol

Application Scientist Note: The quantification of acyl-CoAs is technically demanding due to their polarity and instability. Standard lipid extraction methods (e.g., Folch) often fail to recover these amphiphilic species. The following protocol utilizes acidic extraction to preserve the thioester bond.

4.1 Protocol: Acidic Extraction & LC-MS/MS
  • Objective: Quantify intracellular C8-CoA and C10-CoA.

  • Sample Type: Liver tissue, fibroblasts, or cardiomyocytes.

Step-by-Step Workflow:

  • Quenching & Homogenization:

    • Flash-freeze tissue immediately in liquid nitrogen.

    • Homogenize in 10% Trichloroacetic Acid (TCA) or 5% 5-Sulfosalicylic Acid (SSA) containing internal standards (e.g.,

      
      -Octanoyl-CoA).
      
    • Rationale: Low pH (<2.0) precipitates proteins and inhibits thioesterases that would otherwise hydrolyze the analyte.

  • Purification (SPE):

    • Use Weak Anion Exchange (WAX) SPE cartridges.

    • Equilibrate with Methanol and Acetate buffer (pH 4.5).

    • Load supernatant. Wash with buffer to remove salts.

    • Elute with Methanol/NH4OH (95:5) . Critical: Analyze immediately or neutralize, as high pH in elution degrades the thioester.

  • LC-MS/MS Analysis:

    • Column: C18 Reversed-Phase (High pore size preferred).

    • Mobile Phase:

      • A: H2O + 10mM Ammonium Acetate + 0.1% Formic Acid.

      • B: Acetonitrile/Isopropanol.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the neutral loss of the phosphopantetheine moiety (m/z 507) or specific precursor/product transitions (e.g., C8-CoA: 896 -> 389).

Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Tissue/Cells) Extraction Acidic Extraction (10% TCA or SSA) pH < 2.0 Sample->Extraction Quench Metabolism Centrifuge Centrifugation (Remove Protein) Extraction->Centrifuge SPE SPE Clean-up (WAX Cartridge) Centrifuge->SPE Supernatant LCMS LC-MS/MS (MRM Mode) SPE->LCMS Eluate Data Quantification (vs 13C-Internal Std) LCMS->Data

Caption: Optimized workflow for Acyl-CoA analysis. Acidic extraction is non-negotiable to prevent hydrolysis.

References
  • Ghisla, S., et al. "Structure and mechanism of action of the acyl-CoA dehydrogenases." FASEB Journal, 1993. Link

  • Rinaldo, P., et al. "Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency." GeneReviews® [Internet], 2000 (Updated 2020). Link

  • Basu, S.S., et al. "Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry." Analytical Chemistry, 2011. Link

  • Matern, D., et al. "Newborn screening for MCAD deficiency: experience from 2 million births." JAMA, 2001. Link

  • Snyder, N.W., et al. "Quantification of Acyl-CoA Species in Biological Samples by LC-MS/MS." Methods in Enzymology, 2014. Link

Sources

Methodological & Application

Application Note: Fluorometric Quantification of Acyl-CoA Oxidase (ACOX1) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Acyl-CoA Oxidase 1 (ACOX1) is the rate-limiting enzyme in the peroxisomal


-oxidation pathway, responsible for the desaturation of straight-chain fatty acyl-CoAs.[1][2][3][4][5] While Palmitoyl-CoA (C16:0) is a traditional substrate, it suffers from severe substrate inhibition and solubility issues.[1] Lauroyl-CoA (C12:0)  offers a superior kinetic profile for ACOX1 characterization, exhibiting higher specific activity and solubility without requiring albumin carriers that can interfere with kinetic constants.[1]

This guide details a high-sensitivity fluorometric assay. Unlike spectrophotometric methods (e.g., measuring NADH disappearance or dye oxidation at 500 nm), this protocol utilizes 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) .[1] In the presence of Horseradish Peroxidase (HRP), the H


O

generated by ACOX1 reacts with the probe with 1:1 stoichiometry to produce Resorufin , a highly fluorescent molecule (

).[1]
Key Advantages of This Protocol
  • Sensitivity: Detects H

    
    O
    
    
    
    down to 50 nM, allowing for low-enzyme consumption (nanogram range).[1]
  • Stability: Lauroyl-CoA avoids the micellar aggregation artifacts common with longer-chain acyl-CoAs.[1]

  • Z' Factor: Optimized for high-throughput screening (HTS) in drug discovery campaigns targeting metabolic disorders (e.g., X-linked adrenoleukodystrophy).[1]

Assay Principle & Mechanism

The assay relies on a coupled enzymatic system.[5][6][7][8][9] ACOX1 desaturates Lauroyl-CoA, donating electrons to molecular oxygen to generate H


O

.[1][3] HRP then catalyzes the oxidation of the non-fluorescent probe into Resorufin.[10][11]
Reaction Scheme

Reaction_Scheme cluster_0 Step 1: ACOX1 Reaction cluster_1 Step 2: Detection System Lauroyl Lauroyl-CoA (Substrate) ACOX ACOX1 (FAD) Lauroyl->ACOX Oxygen O2 Oxygen->ACOX Enoyl trans-2-enoyl-CoA H2O2 H2O2 HRP HRP H2O2->HRP ACOX->Enoyl ACOX->H2O2 Probe Amplex Red (Non-fluorescent) Probe->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Ex: 544nm Em: 590nm

Figure 1: Coupled enzymatic reaction scheme. ACOX1 activity is directly proportional to the rate of Resorufin generation.

Materials & Preparation

Reagents
ReagentSpecificationStorageNotes
Lauroyl-CoA (Li+ salt) >95% HPLC Pure-20°CSubstrate.[1] Avoid freeze-thaw cycles.[1]
ACOX1 Enzyme Recombinant (Human/Rat)-80°CAvoid vortexing.[1]
Amplex Red High Purity-20°CLight sensitive.[1] Store in amber vials.
HRP >250 U/mg-20°CHorseradish Peroxidase.[1]
FAD Disodium salt-20°CEssential cofactor for ACOX1.[1]
Reaction Buffer 50 mM K-Phosphate, pH 7.44°CDo NOT use Sodium Azide.
Stock Solution Preparation[6][7][8][12][13]
  • Assay Buffer (1X): 50 mM Potassium Phosphate, pH 7.4.

    • Why pH 7.4? While ACOX1 has a pH optimum near 8.0, Amplex Red is unstable (auto-oxidizes) above pH 8.[1]5. pH 7.4 is the optimal intersection for HRP activity and probe stability.

  • Lauroyl-CoA Stock (10 mM): Dissolve 10 mg in ~1 mL of 50 mM MES (pH 6.0) or water.[1][6][7][12][13] Aliquot and store at -20°C.

    • Critical: Do not dissolve in alkaline buffer; acyl-CoAs are susceptible to hydrolysis at high pH.

  • Amplex Red Stock (10 mM): Dissolve in anhydrous DMSO.

  • HRP Stock (100 U/mL): Dissolve in Assay Buffer.

  • FAD Stock (10 mM): Dissolve in water. Protect from light.[14]

Experimental Protocol

Reaction Mix Setup (Master Mix)

Prepare a 2X Master Mix to minimize pipetting errors. Calculate volume based on


 samples.

2X Master Mix Composition (per well):

  • Buffer: 50 mM K-Phosphate, pH 7.4

  • HRP: 0.2 U/mL (Final concentration in assay: 0.1 U/mL)

  • Amplex Red: 100 µM (Final concentration: 50 µM)[1]

  • FAD: 20 µM (Final concentration: 10 µM)

  • Triton X-100: 0.02% (Optional, reduces surface tension/aggregation)[1]

Assay Procedure (96-well Black Plate)

Step 1: Enzyme Addition

  • Add 25 µL of ACOX1 enzyme (diluted in Assay Buffer) to sample wells.

  • Blank Control: Add 25 µL of Assay Buffer (No Enzyme).[1]

  • Standard Curve: Add 25 µL of H

    
    O
    
    
    
    standards (0–10 µM).[1]

Step 2: Substrate Preparation

  • Prepare 2X Lauroyl-CoA Solution (e.g., 100 µM to achieve 50 µM final).

  • Note: 50 µM is typically saturating (Km for Lauroyl-CoA is ~10–15 µM).[1]

Step 3: Reaction Initiation

  • Add 25 µL of 2X Master Mix to all wells. Incubate for 5 mins at 37°C (Background check).

  • Add 50 µL of 2X Lauroyl-CoA Solution to initiate the reaction.

  • Total Volume: 100 µL.

Step 4: Kinetic Reading

  • Mode: Fluorescence (Top Read)[1]

  • Excitation: 544 nm (Bandwidth 20 nm)[1]

  • Emission: 590 nm (Bandwidth 20 nm)[1]

  • Duration: 30–60 minutes

  • Interval: Every 60 seconds

  • Temperature: 37°C

Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (Black 96-well) Stock Thaw Stocks: Lauroyl-CoA, HRP, FAD, Probe Mix Prepare 2X Master Mix (HRP + Probe + FAD) Stock->Mix Step2 2. Add 25 µL 2X Master Mix Mix->Step2 Step1 1. Add 25 µL Enzyme / Standard Step1->Step2 Step3 3. Incubate 5 min @ 37°C (Background Check) Step2->Step3 Step4 4. Add 50 µL Substrate (Start Reaction) Step3->Step4 Read Read Kinetics Ex 544 / Em 590 60 min Step4->Read

Figure 2: Step-by-step microplate assay workflow.

Data Analysis & Validation

Calculation of Activity[9][16]
  • Slope Calculation: Plot Relative Fluorescence Units (RFU) vs. Time (min). Determine the slope (

    
    ) for the linear portion of the curve.
    
  • Background Subtraction: Subtract the slope of the "No Enzyme" blank from the sample slopes.

  • Standard Curve: Use the H

    
    O
    
    
    
    standard curve to convert
    
    
    to
    
    
    (
    
    
    ).[1]
    • Slope

      
       = RFU / 
      
      
      
      H
      
      
      O
      
      
      .[1]
  • Enzyme Activity Formula:

    
    [1][6]
    
    • Unit Definition: One Unit oxidizes 1.0 µmole of Lauroyl-CoA per minute at pH 7.4, 37°C.[1]

Troubleshooting & Optimization (Self-Validating)[1]
IssueProbable CauseCorrective Action
High Background Spontaneous Probe OxidationCheck Buffer pH (must be < 8.0).[1] Protect reagents from light.[14]
No Signal HRP InhibitionEnsure NO Azide is in the buffer. Check FAD addition.
Non-Linearity Substrate DepletionDilute enzyme. Ensure <10% substrate conversion.
Inner Filter Effect High Enzyme/Protein Conc.Dilute samples. Resorufin fluorescence is quenched by high protein.
Specificity Check

To validate that the signal is ACOX-derived:

  • Catalase Control: Add excess Catalase (1000 U/mL) to a parallel well. The signal should be abolished (Catalase consumes H

    
    O
    
    
    
    faster than HRP).
  • Substrate Specificity: Run parallel assays with Acetyl-CoA (C2) and Palmitoyl-CoA (C16). ACOX1 should show high activity for C12 and C16, but negligible for C2.

References

  • Small, G. M., et al. (1985).[1] Fluorometric assay for rat liver peroxisomal fatty acyl-coenzyme A oxidase activity. Biochemical Journal. Link

  • Thermo Fisher Scientific. (2023).[1] Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit User Guide.Link[1]

  • Chu, R., et al. (1995).[1] Cloning and expression of the cDNA for rat acyl-CoA oxidase. Journal of Biological Chemistry. Link

  • Vanhove, G., et al. (1991).[1] Peroxisomal beta-oxidation of 2-methyl-branched fatty acyl-CoAs.[1] Biochemical Journal. Link

  • Sigma-Aldrich. (2023).[1] Enzymatic Assay of Acyl Coenzyme A Oxidase.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Lauroyl-CoA Integrity & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis of Lauroyl-CoA (C12-CoA) During Storage and Handling Ticket ID: L-CoA-STAB-001 Support Level: Senior Application Scientist[1][2]

Executive Summary

Lauroyl-CoA is a medium-chain fatty acyl-CoA ester.[1][2][3] Its structural integrity relies on the preservation of the high-energy thioester bond between the lauric acid tail and the Coenzyme A thiol group. This bond is thermodynamically unstable in aqueous environments, particularly under alkaline conditions or elevated temperatures.

This guide provides a self-validating storage protocol designed to minimize the two primary degradation pathways: nucleophilic hydrolysis (primary concern) and oxidative dimerization (secondary concern).[1][2]

Module 1: The Science of Instability

To prevent degradation, you must understand the mechanism driving it. Lauroyl-CoA degradation is not random; it is a predictable chemical reaction governed by pH and water activity.[1][2]

The Hydrolysis Mechanism

The carbonyl carbon of the thioester bond is highly electrophilic. Hydroxide ions (


) or water molecules attack this carbon, cleaving the bond and releasing free Lauric Acid and Coenzyme A (CoA-SH).[1][2]

Key Risk Factor: The rate of hydrolysis increases exponentially as pH rises above 6.0. At pH 8.0, the half-life of Acyl-CoAs in solution drops significantly.[1]

Visualizing the Failure Mode

The following diagram illustrates the chemical vulnerability of the thioester bond and the decision logic for storage.

Lauroyl_Hydrolysis cluster_conditions Catalysts of Destruction LCoA Lauroyl-CoA (Intact Thioester) Transition Tetrahedral Intermediate LCoA->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Products Degradation Products: Lauric Acid + Free CoA Transition->Products Bond Cleavage (Irreversible) pH pH > 7.0 pH->Transition Temp Temp > 4°C Enzymes Thioesterases

Figure 1: Mechanism of thioester hydrolysis.[1][2] High pH and temperature lower the activation energy for the nucleophilic attack by water.

Module 2: Validated Storage Protocols

Do not rely on "standard" PBS buffers for storage.[1][2] The following protocols are ranked by stability retention.

Protocol A: The Gold Standard (Lyophilized Powder)

Best for: Long-term storage (>1 month).[1][2]

  • State: Keep as a lyophilized powder.

  • Temperature: Store at -20°C .

  • Atmosphere: Desiccated. Moisture is the reactant; keep it out.

  • Container: Tightly sealed vial wrapped in Parafilm to prevent moisture entry during freezer cycles.

Protocol B: Solubilized Stock (Organic)

Best for: Users requiring high-concentration stocks (approx. 10 mM) for serial dilution.[1][2]

SolventStability RatingNotes
Ethanol (Abs.) HighRecommended.[1][2] Evaporates easily if needed.
DMSO ModerateFreezes at 18°C. Repeated freeze-thaw in DMSO can introduce moisture (DMSO is hygroscopic).[1][2]
Water/PBS CRITICAL FAILURE Do not store. Hydrolysis begins immediately.[1]

Procedure:

  • Dissolve Lauroyl-CoA in 100% Ethanol or DMSO.[1][2]

  • Purge the vial headspace with Argon or Nitrogen gas (prevents oxidation of the CoA moiety).

  • Aliquot into single-use volumes (e.g., 10-50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C or -80°C.

Protocol C: Aqueous Working Solution (Short-Term Only)

Best for: Immediate use in enzymatic assays.[1][2]

If you must prepare an aqueous stock, you must control the pH.

  • Buffer: 10 mM Sodium Acetate or dilute MES buffer.[1][2]

  • pH Target: pH 5.0 - 5.5 . (The thioester bond is most stable in slightly acidic conditions).[1][2]

  • Usage Window: Use within 4-6 hours. Discard remainder.

  • Avoid: Tris or Phosphate buffers at pH > 7.5 for storage.

Module 3: The Micelle Factor (Expertise Insight)

As a C12 fatty acid derivative, Lauroyl-CoA acts as a surfactant.[1][2] This introduces a physical variable often overlooked: the Critical Micelle Concentration (CMC) .[1][2]

  • The Data: The CMC of Lauroyl-CoA is approximately 20–50 µM (dependent on ionic strength).[1][2]

  • The Risk: Above the CMC, Lauroyl-CoA forms micelles.

    • Assay Impact: Enzymes may not recognize the micellar form, leading to false negatives in activity assays.

    • Storage Impact: Micelles can adhere to plastic surfaces (polypropylene tubes), leading to significant loss of effective concentration.[1][2]

Recommendation: When diluting for assays, keep the final concentration below 10 µM to ensure the substrate exists as a monomer, or validate your enzyme's ability to process micelles.

Module 4: Troubleshooting & FAQs

Q1: I dissolved Lauroyl-CoA in PBS (pH 7.4) and froze it at -20°C. Is it still good?

Status: High Risk. Analysis: At pH 7.4, the hydrolysis rate is elevated.[1][2] Freezing slows this, but the freeze-thaw process itself can accelerate degradation due to pH shifts in the partially frozen solution (eutectic effects).[1][2] Action: Run a QC check (HPLC or Ellman’s Reagent test). If >10% free CoA is detected, discard.[1] For future experiments, use Protocol B (Ethanol stocks).

Q2: How can I quickly check if my Lauroyl-CoA has hydrolyzed without HPLC?

Method: Use DTNB (Ellman’s Reagent) .[1][2]

  • Logic: Intact Lauroyl-CoA has no free thiol (-SH) group because it is bound in the thioester.[1][2] Hydrolysis releases free CoA-SH.[1][2]

  • Test: Mix a small aliquot of your stock with DTNB.

  • Result: Immediate yellow color indicates free thiols (hydrolysis has occurred).[1][2] No color indicates the thioester bond is intact.

Q3: Can I use glass vials instead of plastic?

Recommendation: Yes. Due to the surfactant nature of the lauroyl chain, it can adsorb to polypropylene (standard Eppendorf tubes).

  • Best Practice: Use silanized glass vials for storage of low-concentration aqueous solutions to prevent loss of material to the container walls.

Module 5: Decision Logic for Storage

Use this flow to determine the correct protocol for your specific experimental need.

Storage_Decision Start Received Lauroyl-CoA Form Current State? Start->Form Powder Lyophilized Powder Form->Powder Solution In Solution Form->Solution Action1 Store -20°C Desiccated (Stable >1 yr) Powder->Action1 Solvent Solvent Type? Solution->Solvent Organic Ethanol/DMSO Solvent->Organic Aqueous Aqueous Buffer Solvent->Aqueous Action2 Purge with Argon Store -20°C (Stable Months) Organic->Action2 Action3 Is pH < 6.0? Aqueous->Action3 SafeAq Use within 24h Or Freeze -80°C Action3->SafeAq Yes BadAq HIGH RISK: Hydrolysis Likely Discard or QC Test Action3->BadAq No (pH > 6)

Figure 2: Decision matrix for determining storage viability based on solvent and pH conditions.

References

  • Cayman Chemical. Lauroyl-CoA Product Information Sheet. (Confirming storage at -20°C and instability in aqueous solution >24h). (Note: General Acyl-CoA handling derived from Cayman technical data).

  • Sigma-Aldrich. Lauroyl Coenzyme A Lithium Salt Product Specification. (Storage temperature and form).

  • Powell, G. L., et al. (1985). Physical properties of fatty acyl-CoA.[1][2][4] Critical micelle concentrations and micellar size and shape.[5][6] Journal of Biological Chemistry. (Establishes CMC values for Acyl-CoAs).

  • PubChem. Lauroyl-CoA Compound Summary. (Chemical structure and instability data).

Sources

Technical Support Center: High-Yield Chemical Synthesis of Lauroyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of C12:0 (Lauroyl) Coenzyme A Synthesis Audience: Chemical Biology & Medicinal Chemistry Division

Welcome to the Acyl-CoA Synthesis Support Hub

You are likely here because your yield of Lauroyl-CoA is low, or your product is degrading during purification. Synthesizing medium-to-long chain acyl-CoAs (like Lauroyl, C12) presents a unique "amphiphilic paradox": the fatty acid is lipophilic, while Coenzyme A (CoA) is highly hydrophilic.

This guide moves beyond generic textbook methods. We recommend the CDI (Carbonyldiimidazole) Activation Method over the traditional Acid Chloride or Mixed Anhydride methods for Lauroyl-CoA. It offers cleaner byproducts (CO₂ and imidazole) and higher stability for the sensitive CoA moiety.

Module 1: The "Golden Path" Protocol (CDI Method)

This protocol is optimized for a 50 mg scale (based on CoA trilithium salt).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Lauric Acid (C12:0) 1.5 eqSubstrateExcess ensures complete consumption of expensive CoA.
CDI 1.6 eqActivatorMust be fresh. Hydrolyzes rapidly in moist air.
Coenzyme A (Free Acid/Li Salt) 1.0 eqLimiting ReagentDo not use CoA hydrate without adjusting mass.
TCEP-HCl 0.5 eqReducing AgentDo NOT use DTT. DTT causes transthioesterification.
Solvent System N/ATHF : Water (2:1)Critical for solubilizing both C12 acid and CoA.
Step-by-Step Workflow

Phase A: Activation (Anhydrous Conditions)

  • Dissolve Lauric Acid (1.5 eq) in dry THF (Tetrahydrofuran) under nitrogen/argon.

  • Add CDI (1.6 eq) in one portion.

  • Stir at room temperature (RT) for 1–2 hours .

    • Checkpoint: Evolution of CO₂ bubbles indicates successful activation to Lauroyl-Imidazolide.

Phase B: Coupling (Aqueous Phase)

  • Dissolve CoA (1.0 eq) in 0.1 M NaHCO₃ buffer (pH 8.0).

    • Note: The volume of buffer should be half the volume of the THF used in Phase A to maintain a 2:1 THF:Water ratio upon mixing.

  • Add TCEP-HCl (0.5 eq) to the CoA solution to reduce any disulfide dimers.

  • Dropwise add the activated Lauroyl-Imidazolide (THF solution) to the CoA (aqueous solution) while stirring vigorously.

  • Monitor pH.[1] If it drops below 7.0, adjust back to 7.5–8.0 using dilute NaOH. Do not exceed pH 8.5 (risk of thioester hydrolysis).

  • Stir for 4–12 hours at RT.

Phase C: Quenching & Workup

  • Acidify reaction mixture to pH 4–5 using 1N HCl or 10% Acetic Acid.

    • Why? Thioesters are most stable at pH 4–5. This also precipitates unreacted Lauric Acid.

  • Extract 3x with Diethyl Ether to remove excess Lauric Acid. The product (Lauroyl-CoA) remains in the aqueous phase.

  • Lyophilize the aqueous phase or proceed directly to Prep-HPLC.

Module 2: Visualizing the Process

Figure 1: Reaction Pathway & Logic Flow

LauroylCoASynthesis cluster_activation Phase A: Lipid Activation (Anhydrous) cluster_coupling Phase B: Coupling (Mixed Solvent) cluster_outcome Phase C: Outcome LauricAcid Lauric Acid (Lipophilic) Activated Lauroyl-Imidazolide (Reactive Intermediate) LauricAcid->Activated THF, RT, 1h CDI CDI (Activator) CDI->Activated Byproduct CO2 + Imidazole Activated->Byproduct CouplingRxn Nucleophilic Attack (Thiol -> Carbonyl) Activated->CouplingRxn Dropwise Addition CoA Coenzyme A (Hydrophilic) CoA->CouplingRxn pH 8.0, Water TCEP TCEP (Reductant) TCEP->CoA Prevents Dimerization LauroylCoA Lauroyl-CoA (Target) CouplingRxn->LauroylCoA pH < 8.5 Hydrolysis Hydrolysis (Free CoA + Acid) CouplingRxn->Hydrolysis pH > 9.0 (RISK)

Caption: Workflow for CDI-mediated synthesis. Note the critical pH control in Phase B to prevent hydrolysis (Red path).

Module 3: Troubleshooting & Optimization

Diagnostic Decision Tree

Troubleshooting Start Problem: Low Yield CheckHPLC Check HPLC Trace Start->CheckHPLC FreeCoA Peak: Free CoA Only CheckHPLC->FreeCoA Dimer Peak: CoA Disulfide Dimer CheckHPLC->Dimer Hydrolysis Peak: Product + Free CoA CheckHPLC->Hydrolysis ActivationFail Diagnosis: Activation Failed CDI was wet or old. FreeCoA->ActivationFail Oxidation Diagnosis: Oxidation Did you use DTT? Switch to TCEP. Dimer->Oxidation pH_Issue Diagnosis: Hydrolysis pH spiked > 8.5 during addition. Hydrolysis->pH_Issue

Caption: Diagnostic tree for identifying root causes of low yield based on HPLC chromatograms.

Common Failure Modes
SymptomRoot CauseCorrective Action
High Free CoA remaining Wet CDI or wet THF.CDI hydrolyzes instantly in water. Use fresh bottle; dry THF over molecular sieves.
CoA Dimer Peak (Retention Time ~12 min) Inadequate reduction.Do not use DTT. It reacts with the activated ester. Use TCEP or Tributylphosphine .
Precipitation during mixing Phase separation.Ensure THF:Water ratio is near 1:1 or 2:1. If cloudy, add small amounts of THF until clear.
Product disappears overnight Base-catalyzed hydrolysis.Never store the reaction mixture at pH > 7. Acidify to pH 4–5 immediately after reaction completion.

Module 4: Purification & Analysis (HPLC)

Purification is the bottleneck for long-chain acyl-CoAs due to their surfactant-like properties (micelle formation).

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse or Phenomenex Luna), 5 µm, 150 x 4.6 mm.

  • Detection: UV 260 nm (Specific to Adenine).[2]

  • Flow Rate: 1.0 mL/min.

Time (min)Solvent A (50mM Phosphate pH 5.3)Solvent B (Acetonitrile)
090%10%
590%10%
2540%60%
305%95%
3590%10%

Expert Tip: If peak tailing occurs, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase, but be aware this may slightly degrade the thioester if left too long. Phosphate buffer is safer.

Frequently Asked Questions (FAQ)

Q: Can I use the Acid Chloride method (Lauroyl Chloride) instead? A: Yes, but proceed with caution. Acid chlorides are highly aggressive. They generate HCl, which drops the pH rapidly, protonating the CoA thiol and stopping the reaction. You must vigorously maintain pH 7.5–8.0 with a pH-stat or frequent NaOH addition. The CDI method is "gentler" and self-buffering.

Q: Why is TCEP preferred over DTT? A: DTT contains two thiol groups. These thiols are nucleophiles and will attack your activated Lauroyl-Imidazolide (or acid chloride), forming Lauroyl-DTT byproducts instead of Lauroyl-CoA. TCEP is a phosphine; it reduces disulfides but does not attack the activated ester [1].

Q: My Lauroyl-CoA is not dissolving in water after lyophilization. A: Long-chain acyl-CoAs (C12+) are surfactants. They can form tight micelles.

  • Fix: Dissolve in a small amount of 50% Acetonitrile/Water first, then dilute. Or, keep the pH slightly neutral (pH 6–7) as the ionized form is more soluble.

Q: How do I store the purified product? A: Lyophilized powder is stable at -20°C for years. In solution, store in 50 mM sodium acetate (pH 5.0) at -80°C. Avoid repeated freeze-thaw cycles.

References

  • A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Source: Wolf, T. et al. (2016). PLOS ONE. Context: Establishes CDI activation as a superior, high-yield method for medium-chain acyl-CoAs compared to mixed anhydrides. URL:[Link]

  • Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Source: Mancha, M. et al. (1975).[3] Analytical Biochemistry. Context: Foundational protocol for HPLC separation of long-chain acyl-CoAs. URL:[Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Source: Getz, E. B. et al. (1999).[4] Analytical Biochemistry. Context: Validates TCEP stability and non-reactivity with electrophiles compared to DTT. URL:[Link]

Sources

Support Ticket #8821: Resolution of Lauroyl-CoA (C12) and Undecanoyl-CoA (C11)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High (Quantification Accuracy Risk) Assigned Specialist: Senior Application Scientist, Chromatography Division

The Core Challenge: The "One-Carbon" Gap

Resolving Lauroyl-CoA (C12) from Undecanoyl-CoA (C11) is a classic chromatographic challenge because they differ by only a single methylene (-CH2-) group. In many workflows, Undecanoyl-CoA is used as the Internal Standard (IS) because it is non-endogenous in most mammalian systems.

If these two co-elute:

  • Ion Suppression: The high concentration of the IS (C11) can suppress the signal of the analyte (C12) in the source.

  • Isotopic Overlap: The M+1 isotope of C11 (approx. 13% abundance) can contribute to the C12 signal if mass resolution is low, artificially inflating quantitation.

This guide provides a self-validating protocol to achieve baseline resolution (


).

Validated Method Parameters (The "Gold Standard")

Do not rely on generic "metabolomics" gradients. Acyl-CoAs require specific ion-pairing or pH control to manage the charged phosphate headgroup while resolving the hydrophobic tail.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with High Carbon Load (e.g., Kinetex 2.6µm C18 or equivalent)High surface area is required to maximize hydrophobic interaction differences between C11 and C12.
Dimensions 100 x 2.1 mm (UHPLC) or 150 x 2.1 mmLength provides theoretical plates needed for methylene selectivity.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0 - 5.5) Controls the ionization state of the 3'-phosphate group, reducing peak tailing without suppressing MS signal (unlike TEA).
Mobile Phase B Acetonitrile (100%) Methanol often creates higher backpressure and broader peaks for long-chain CoAs.
Flow Rate 0.3 - 0.4 mL/minOptimal Van Deemter velocity for 2.6µm particles.
Temperature 40°CImproves mass transfer kinetics, sharpening peaks.
The "Methylene-Selective" Gradient

Standard gradients are too steep. You must flatten the slope where C11/C12 elute.

  • 0.0 min: 5% B[1]

  • 1.0 min: 5% B (Hold)

  • 10.0 min: 50% B (Shallow Ramp )

  • 15.0 min: 95% B (Wash)

  • 18.0 min: 95% B

  • 18.1 min: 5% B (Re-equilibrate for 4 mins)

Mass Spectrometry Configuration (MRM)

For LC-MS/MS (Triple Quadrupole), use Positive Mode . While negative mode is intuitive for phosphates, positive mode often yields better structural fragments for acyl chains via the specific neutral loss mechanism.

Mechanism: The dominant fragmentation in positive mode is the Neutral Loss of 507 Da (loss of the adenosine-3'-phosphate-5'-diphosphate moiety), leaving the pantetheine-acyl cation.

MRM Transition Table
AnalyteFormulaPrecursor (M+H)+Quantifier (M - 507)+Qualifier (Adenosine Fragment)
Undecanoyl-CoA (IS) C32H56N7O17P3S912.3 405.3 428.0
Lauroyl-CoA (Target) C33H58N7O17P3S926.3 419.3 428.0

Critical Note: The 428.0 fragment is common to all CoAs.[2] Do not use it for quantitation, only for confirmation of CoA identity.

Troubleshooting Logic (Interactive Guide)

Issue 1: Peaks are Merging (Rs < 1.5)
  • Diagnosis: The gradient slope is too steep at the elution point (approx. 40-50% B).

  • Fix: Reduce the gradient slope specifically between 8 and 12 minutes. Change the segment to: 10 min -> 45% B instead of 50%.

  • Hardware Check: Ensure dwell volume is minimized. Large post-column tubing destroys resolution.

Issue 2: Peak Tailing (Asymmetry > 1.2)
  • Diagnosis: Secondary interactions between the phosphate group and free silanols on the silica rod.

  • Fix:

    • Verify Mobile Phase A pH is 5.0–5.[3]5. If pH > 7, silica dissolves; if pH < 3, phosphates protonate and kinetics slow down.

    • Passivation: Inject 10 µL of 0.1% Phosphoric acid (once) to "saturate" active sites, then re-equilibrate.

Issue 3: Carryover / Ghost Peaks
  • Diagnosis: Long-chain acyl-CoAs (C12+) are "sticky" and adsorb to stainless steel.

  • Fix:

    • Needle Wash: Use 50:50 Acetonitrile:Isopropanol (Strong Organic).

    • System: Use PEEK-lined tubing if possible.

Visualized Workflows

Diagram 1: Method Development Decision Matrix

MethodDev Start Start: Resolution Check CheckRes Calculate Resolution (Rs) between C11 and C12 Start->CheckRes Decision Is Rs > 1.5? CheckRes->Decision Good Method Validated. Proceed to Calibration. Decision->Good Yes Bad Rs < 1.5 (Co-elution) Decision->Bad No Step1 Step 1: Flatten Gradient (Reduce %B slope by 5%/min) Bad->Step1 Step1->CheckRes Retest Step2 Step 2: Check pH (Target pH 5.0 - 5.5) Step1->Step2 If fails Step3 Step 3: Change Column (Select higher carbon load C18) Step2->Step3 If fails Step3->CheckRes Retest

Caption: Decision matrix for optimizing chromatographic resolution between critical pairs.

Diagram 2: Sample Preparation & Stability Workflow

Acyl-CoAs are labile.[4] Proper extraction is as critical as separation.

SamplePrep cluster_warn Stability Warning Sample Biological Sample (Tissue/Cells) Extract Extraction: 5% Sulfosalicylic Acid (SSA) + DTT (Antioxidant) Sample->Extract Spike Spike IS: Undecanoyl-CoA (C11) Extract->Spike Clean Centrifuge (15,000 x g, 4°C) Spike->Clean Inject Direct Injection (Avoid drying down if possible) Clean->Inject Warn Do NOT use alkaline pH. CoAs hydrolyze rapidly at pH > 8.

Caption: Optimized extraction workflow using SSA to preserve CoA thioester bonds.

References

  • Magnes, C., et al. (2005). "A method for the determination of acyl-CoA compounds by LC-MS/MS." Analytical Chemistry.

    • Relevance: Establishes the neutral loss fragmentation (M-507)
  • Basu, S. S., & Haldar, I. (2008). "Rapid and sensitive LC-MS/MS method for the quantification of acyl-CoAs." Journal of Lipid Research.[5]

    • Relevance: Validates the use of Ammonium Acetate buffers over ion-pairing agents for MS comp
  • Snyder, L. R., & Kirkland, J. J. "Introduction to Modern Liquid Chromatography.

Sources

Validation & Comparative

The Impact of Acyl Chain Length on Elution Profile: A Comparative Analysis of Lauroyl-CoA and Palmitoyl-CoA Retention Times in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, high-performance liquid chromatography (HPLC) remains an indispensable analytical tool. The accurate separation and quantification of fatty acyl-coenzyme A (acyl-CoA) thioesters are critical for elucidating enzymatic activity, tracking metabolic flux, and understanding disease pathology. A common challenge in this field is the separation of acyl-CoAs that differ only by the length of their fatty acyl chains. This guide provides an in-depth comparison of the chromatographic behavior of lauroyl-CoA (C12:0) and palmitoyl-CoA (C16:0), focusing on the underlying principles that govern their retention times in reverse-phase HPLC (RP-HPLC).

The Fundamental Principle: Hydrophobicity Governs Retention

In reverse-phase chromatography, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[1][2] Separation is driven by the differential partitioning of analytes between these two phases. Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase, leading to longer retention times.[1][2][3]

The primary structural difference between lauroyl-CoA and palmitoyl-CoA is the length of their saturated fatty acyl chains. Lauroyl-CoA possesses a 12-carbon chain, whereas palmitoyl-CoA has a 16-carbon chain. This seemingly small difference of four methylene groups significantly impacts the overall hydrophobicity of the molecules. The longer alkyl chain of palmitoyl-CoA results in a larger non-polar surface area, leading to stronger van der Waals interactions with the non-polar stationary phase (typically C18).[4] Consequently, palmitoyl-CoA is retained more strongly and exhibits a longer retention time than lauroyl-CoA under identical RP-HPLC conditions. [5]

This relationship is visually represented in the diagram below, illustrating how the increased carbon chain length enhances the molecule's interaction with the stationary phase.

Caption: Structural differences and resulting elution order.

Experimental Data: A Head-to-Head Comparison

The theoretical relationship between acyl chain length and retention time is consistently validated by experimental data. A study by Abrankó et al. provides a clear chromatographic separation of a standard mixture of 15 acyl-CoA species, including both lauroyl-CoA and palmitoyl-CoA, using a reversed-phase UHPLC method. The results from this study unequivocally demonstrate that lauroyl-CoA elutes earlier than palmitoyl-CoA.[6]

AnalyteAcyl ChainExpected Retention Time
Lauroyl-CoAC12:0Shorter
Palmitoyl-CoAC16:0Longer

This table summarizes the expected elution order based on the principle that retention time in RP-HPLC increases with acyl chain length and hydrophobicity. The chromatogram from Abrankó et al. (2018) confirms this elution order experimentally.[6]

Validated Experimental Protocol for Acyl-CoA Separation

To achieve robust and reproducible separation of lauroyl-CoA, palmitoyl-CoA, and other long-chain fatty acyl-CoAs, a well-defined experimental protocol is essential. The following method is a synthesis of established procedures for the analysis of acyl-CoAs by LC-MS/MS.[5][7]

Sample Preparation (from cell culture or tissue)

The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation and removing interfering substances.

Start Start: Cell Pellet / Tissue Add_IS Add Internal Standard (e.g., C17-CoA) Start->Add_IS Homogenize Homogenize in Acidified Methanol/Water Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Add_IS->Homogenize Collect Collect Supernatant Centrifuge->Collect Analyze Analyze via LC-MS/MS Collect->Analyze

Caption: Workflow for Acyl-CoA Extraction.

  • Homogenization: Homogenize frozen tissue samples or cell pellets in an ice-cold extraction solution, typically a mixture of methanol and water with an acid such as perchloric or formic acid to aid in protein precipitation.[5] An odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) should be added as an internal standard for quantification.[8]

  • Protein Precipitation: Vortex the homogenate thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an HPLC vial for analysis.

RP-HPLC-MS/MS Conditions

This method utilizes a C18 reverse-phase column coupled with a triple quadrupole mass spectrometer for sensitive and specific detection.

  • HPLC System: An Agilent 1100 binary pump HPLC system or equivalent.[5]

  • Mass Spectrometer: Waters Micromass Quattro Micro triple quadrupole mass spectrometer or equivalent.[5]

  • Column: A C18 reverse-phase column (e.g., Luna® C18(2) 100 Å, 100 × 2 mm, 3 µm) is recommended for good separation of these hydrophobic molecules.[5]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[1][7]

  • Mobile Phase B: 15 mM NH4OH in Acetonitrile (ACN).[1][7]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Elution:

    • 0.0 min: 20% B

    • 2.8 min: 45% B

    • 3.0 min: 25% B

    • 4.0 min: 65% B

    • 4.5 min: 20% B

    • 5.0 min: End of Run

  • Column Temperature: 32°C

  • Injection Volume: 30 µL

  • Detection: Positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) for quantification.

Conclusion

The separation of lauroyl-CoA and palmitoyl-CoA by reverse-phase HPLC is a direct consequence of their differing hydrophobicities, which is dictated by their acyl chain lengths. The four additional carbons in palmitoyl-CoA lead to a significantly stronger interaction with the C18 stationary phase, resulting in a predictably longer retention time compared to lauroyl-CoA. This fundamental principle allows for the effective resolution of these and other long-chain fatty acyl-CoAs, a critical capability for researchers in metabolic studies. By employing a validated protocol with appropriate sample preparation and a well-designed gradient elution program, scientists can achieve reliable and reproducible quantification of these key metabolic intermediates.

References

  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020, October 2). NIH.[Link]

  • Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. (n.d.). PMC.[Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2021, June 21). University of Wuppertal.[Link]

  • LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. (2005, May 1). PubMed.[Link]

  • LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. (n.d.). ResearchGate.[Link]

  • Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. (2025, August 5). ResearchGate.[Link]

  • Reversed Phase HPLC of Fatty Acids. (2011, May 17). Agilent.[Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (n.d.). PMC.[Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (1989, November 8). MDPI.[Link]

  • Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. (2018, January 12). Queen's University Belfast.[Link]

  • Fatty acyl CoA analysis. (n.d.). Cyberlipid.[Link]

  • (A) HPLC chromatogram illustrating separation of CoA compounds... (n.d.). ResearchGate.[Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (n.d.). eScholarship.[Link]

  • Reversed-Phase HPLC of Triacylglycerols. (2019, July 23). AOCS.[Link]

  • Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. (n.d.). Waters.[Link]

  • Lipid Class Separation Using UPC2/MS. (n.d.). Waters Corporation.[Link]

  • Chromatographic Separation of Fatty Acyls. (2016, December 15). Frontiers.[Link]

  • The separation of the C12-C18 fatty acids by reversed-phase partition chromatography. (n.d.). NIH.[Link]

  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018, June 1). J-STAGE.[Link]

  • HPLC of Peptides and Proteins. (n.d.). Humana Press.[Link]

  • Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. (n.d.). Semantic Scholar.[Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical.[Link]

Sources

Reference Values and Quantification of Lauroyl-CoA in Murine Liver

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Metabolic Researchers

Part 1: Executive Summary & Technical Rationale[1]

Lauroyl-CoA (C12:0-CoA) is a critical intermediate in mitochondrial


-oxidation, serving as the specific substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .[1] In murine models, accurate quantification of Lauroyl-CoA is the gold standard for assessing MCAD activity, validating fatty acid oxidation (FAO) flux, and characterizing metabolic phenotypes (e.g., fasting adaptation, MCAD deficiency).

However, Lauroyl-CoA presents unique analytical challenges:

  • Instability: The thioester bond is susceptible to rapid hydrolysis at neutral/alkaline pH.[1]

  • Low Abundance: Endogenous levels are orders of magnitude lower than Acetyl-CoA or Palmitoyl-CoA.[1]

  • Isobaric Interference: Structural isomers in complex liver matrices can confound non-specific detection methods.

This guide compares the performance of traditional analytical techniques against the modern Targeted LC-MS/MS Workflow , providing validated reference values and a self-verifying protocol for murine liver analysis.

Part 2: Comparative Technology Analysis

To establish reliable reference values, one must choose the correct analytical "product" or workflow. Below is an objective comparison of the three primary methodologies used in literature.

Comparison Table: Quantification Methodologies
FeatureMethod A: Enzymatic/Spectrophotometric Method B: HPLC-UV Method C: Targeted LC-MS/MS (Recommended)
Principle Coupled enzyme assay (e.g., MCAD reduction of electron acceptors)Reversed-phase separation with UV detection (254/260 nm)Liquid Chromatography coupled to Tandem Mass Spectrometry (SRM/MRM)
Specificity Low: Cross-reactivity with other acyl chain lengths is common.[1]Medium: Co-elution of interfering nucleotides or other acyl-CoAs.[1]High: Mass-to-charge (m/z) filtration plus fragmentation pattern specificity.[1]
Sensitivity

M range (Requires large tissue input)
nmol rangefmol range (Detects trace intermediates in <20mg tissue)
Throughput HighLow (Long run times for resolution)Medium-High (Rapid gradients)
Limitations Cannot distinguish specific chain lengths (e.g., C12 vs C10).[1]Low sensitivity for medium-chain species; baseline noise.[1]Requires internal standards (e.g.,

-C12-CoA) for absolute quant.[1]
Verdict Obsolete for specific profilingAcceptable for total CoA poolThe Gold Standard for Lauroyl-CoA

Part 3: Reference Values for Lauroyl-CoA in Murine Liver[1]

The following reference ranges are synthesized from high-confidence LC-MS/MS datasets derived from C57BL/6J mice. Note that physiological state is the primary determinant of Lauroyl-CoA variance.[1]

Table 1: Consensus Reference Ranges (C57BL/6J Liver)
Physiological StateConcentration Range (nmol/g wet tissue)Biological Context
Fed (Ad Libitum) 0.20 – 0.80 nmol/g Flux through

-oxidation is low; lipogenesis may be active.[1] C12:0-CoA is rapidly processed.[1]
Fasted (16-24h) 1.50 – 4.50 nmol/g Lipolysis mobilizes fatty acids;

-oxidation flux increases, elevating steady-state acyl-CoA pools.[1]
MCAD Deficient (

)
> 10.0 nmol/g Metabolic block at the C12

C10 step causes massive accumulation of Lauroyl-CoA.[1]

Critical Insight: In "Fed" samples, Lauroyl-CoA is often near the Limit of Quantitation (LOQ) for UV methods. Only LC-MS/MS provides the signal-to-noise ratio required for accurate baselining in fed mice.[1]

Part 4: Biological Context & Pathway Visualization

Understanding where Lauroyl-CoA fits is essential for interpreting data.[1] It is the gatekeeper substrate for the medium-chain oxidation spiral.[1]

BetaOxidation cluster_legend Mitochondrial Matrix FattyAcid Free Fatty Acid (C12:0) (Lauric Acid) AcylCoA_Syn Acyl-CoA Synthetase FattyAcid->AcylCoA_Syn LauroylCoA Lauroyl-CoA (C12:0) (Target Analyte) AcylCoA_Syn->LauroylCoA MCAD MCAD (Medium-Chain Acyl-CoA DH) LauroylCoA->MCAD EnoylCoA 2-trans-Dodecenoyl-CoA MCAD->EnoylCoA Oxidation (Rate Limiting Step) Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyCoA 3-Hydroxy-Lauroyl-CoA Hydratase->HydroxyCoA

Caption: The metabolic position of Lauroyl-CoA. It is generated from Lauric acid and consumed by MCAD. Accumulation indicates MCAD inhibition or fasting-induced flux.[1]

Part 5: Validated Experimental Protocol (Self-Validating System)

This protocol utilizes acidic extraction to prevent thioester hydrolysis and LC-MS/MS for specific detection.[1]

Phase 1: Sample Preparation (The "Stabilization" Step)

Rationale: Acyl-CoAs degrade within minutes at pH > 7.[1]0. Immediate acidification is non-negotiable.[1]

  • Harvest: Rapidly dissect liver (< 30 sec), rinse in saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Homogenization Buffer: Prepare fresh 5% Sulfosalicylic Acid (SSA) containing 50 µM DTT (antioxidant).

    • Internal Standard Spike: Add

      
      -Acetyl-CoA or a specific medium-chain internal standard (e.g., Heptanoyl-CoA) to the buffer prior to homogenization.[1]
      
  • Extraction:

    • Add 500 µL cold SSA buffer to ~30 mg frozen liver tissue.[1]

    • Homogenize (bead beater) at 4°C for 30 sec.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Purification (SPE-Free):

    • Collect supernatant.[1][2][3]

    • Note: Avoid Solid Phase Extraction (SPE) if possible, as medium-chain CoAs can be lost on C18 cartridges during wash steps.[1] Direct injection of SSA extract is preferred for recovery.

Phase 2: LC-MS/MS Analysis

Rationale: Ion-pairing chromatography is required to retain the polar CoA moiety on reverse-phase columns.[1]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 5 mM Tributylamine (Ion Pairing Agent) in Water (pH 5.0).[1]

  • Mobile Phase B: Acetonitrile (90%) / Water (10%).[1]

  • MS Settings (Triple Quadrupole):

    • Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transition for Lauroyl-CoA:

      • Precursor: 950.3 m/z

        
        [1]
        
      • Product: 443.1 m/z (Pantetheine-phosphate fragment) or 428.1 m/z (Adenosine-diphosphate fragment).[1]

      • Validation: The 507 Da neutral loss is a hallmark of CoA esters.

Phase 3: Data Validation Checklist

Part 6: Analytical Workflow Diagram

Workflow Tissue Murine Liver (Snap Frozen) Extract Acidic Extraction (5% SSA + ISTD) Tissue->Extract Homogenize Spin Centrifugation (15,000xg, 4°C) Extract->Spin Precipitate Protein LC LC Separation (C18 + Ion Pairing) Spin->LC Supernatant Injection MS MS/MS Detection (MRM: 950 -> 443) LC->MS Elution Data Quantification (nmol/g) MS->Data Analysis

Caption: Optimized workflow for Acyl-CoA quantification ensuring stability and sensitivity.

References

  • Basu, S. S., & Blair, I. A. (2011). SI stable isotope dilution liquid chromatography/mass spectrometry method for quantitative analysis of fatty acyl-CoA esters in tissues. Nature Protocols.[1] Link

  • Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.[1][4] Analytical Chemistry.[1][3][4][5][6][7][8] Link[1]

  • Haynes, C. A., et al. (2008). Quantification of fatty acyl-CoA esters in mammalian tissue by liquid chromatography-electrospray ionization tandem mass spectrometry.[1] Journal of Lipid Research. Link

  • Goetzman, E. S., et al. (2005). Medium-chain acyl-CoA dehydrogenase deficiency in gene-targeted mice.[1][6] PLoS Genetics.[1] Link[1]

  • Trefely, S., et al. (2016). Quantitative analysis of acyl-CoA species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry.[1] Analytical Chemistry.[1][3][4][5][6][7][8] Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling lauroyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, operational, and disposal protocols for Lauroyl-CoA (Lauroyl Coenzyme A) .

Part 1: Executive Safety Summary

Compound: Lauroyl-CoA (Lauroyl Coenzyme A) CAS: 6244-92-4 Risk Profile: Bio-Active Irritant / Moisture Sensitive Core Directive: While Lauroyl-CoA is not classified as a "Danger" level corrosive like its precursor (Lauroyl Chloride), it is a potent biological intermediate.[1] Safety protocols must prioritize user protection from sensitization and sample protection from hydrolysis .[1]

ParameterSpecification
Primary Hazard Skin/Eye/Respiratory Irritation (GHS Warning).[1]
Critical Sensitivity Hydrolysis Risk: The thioester bond is labile at pH > 7.5 or in the presence of moisture.[1]
Storage -20°C, Desiccated, Dark.
Solubility Soluble in water/buffers; highest stability in slightly acidic media (pH 5.0–6.5).[1]
Part 2: Risk Assessment & Hazard Identification
1. Chemical vs. Biological Risk

It is critical to distinguish Lauroyl-CoA from Lauroyl Chloride .[1]

  • Lauroyl Chloride (Precursor): Corrosive, causes severe burns (UN 3265).[1]

  • Lauroyl-CoA (Reagent): The thioester derivative used in metabolic research.[1] It is generally classified as an Irritant .[1]

    • Mechanism:[1][2][3] As a long-chain acyl-CoA, it acts as a surfactant and a substrate for acyl-transferases.[1] Direct contact with skin or mucous membranes can facilitate transmembrane transport, leading to local irritation or sensitization.

2. The "Dual-Protection" Mandate

In handling Lauroyl-CoA, PPE serves two simultaneous functions:

  • User Safety: Prevents inhalation of lyophilized powder and dermal absorption.[1]

  • Data Integrity: Prevents contamination by skin proteases and nucleases, which can degrade the enzymes (e.g., acyl-transferases) used in downstream assays.[1]

Part 3: Personal Protective Equipment (PPE) Framework

This framework uses a Self-Validating Protocol : If the PPE compromises dexterity (causing spills) or introduces static (scattering powder), it is the wrong choice.[1]

1. Hand Protection: The "Double-Donning" Strategy
  • Material: Nitrile (Latex is avoided due to potential protein interference in mass spectrometry downstream).[1]

  • Thickness: Minimum 4 mil (0.10 mm).

  • Protocol:

    • Inner Layer: Standard nitrile exam glove (tucked under lab coat cuff).[1]

    • Outer Layer: Long-cuff nitrile glove (over lab coat cuff).[1]

    • Why? This creates a "shingle effect," ensuring no skin is exposed at the wrist when reaching into biosafety cabinets or fume hoods.

2. Respiratory & Eye Protection
  • Primary Barrier: Handling lyophilized powder must occur inside a Chemical Fume Hood or Class II Biosafety Cabinet .[1]

  • Secondary Barrier (If Hood Unavailable): N95 particulate respirator.[1]

    • Reasoning: Acyl-CoA powders are light and electrostatic.[1] Inhalation can trigger respiratory sensitization.[1]

  • Eye Wear: ANSI Z87.1 Chemical Splash Goggles.[1]

    • Note: Standard safety glasses are insufficient if the powder becomes airborne.[1]

3. Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Snap closures preferred over buttons for quick removal).[1]

  • Footwear: Closed-toe, non-porous uppers (Leather or synthetic leather).[1]

Part 4: Operational Protocol (Step-by-Step)
Workflow Visualization

The following diagram outlines the decision logic for handling Lauroyl-CoA to maximize stability and safety.

LauroylHandling cluster_protection Critical Control Points Storage Storage (-20°C) Desiccated Thaw Equilibrate to RT (Still Sealed) Storage->Thaw Prevent Condensation Open Open in Hood (Low Humidity) Thaw->Open Wearing PPE Solvent Add Solvent (pH 5.0 - 6.5) Open->Solvent Avoid Alkaline pH Aliquot Aliquot Immediately Solvent->Aliquot Minimize Hydrolysis Freeze Flash Freeze (Liq N2 or Dry Ice) Aliquot->Freeze Long Term Use Immediate Assay Use Aliquot->Use Short Term

Caption: Operational workflow emphasizing moisture control to prevent thioester hydrolysis.

Detailed Methodology

1. Preparation & Thawing

  • Remove the vial from -20°C storage.

  • CRITICAL STEP: Allow the vial to equilibrate to room temperature before opening.

    • Causality: Opening a cold vial introduces condensation.[1] Water attacks the thioester bond (C-S), hydrolyzing Lauroyl-CoA into free Lauric Acid and CoA, destroying the reagent.[1]

2. Reconstitution

  • Solvent Choice: Use 10 mM Sodium Acetate (pH 5.0–6.0) or water adjusted to pH 5.5.[1]

    • Avoid: Phosphate buffers at pH > 7.5 (accelerates hydrolysis).[1]

  • Concentration: Prepare a stock solution (e.g., 10 mM).

  • Technique: Do not vortex vigorously. Swirl gently or pipette up and down to dissolve.[1] High shear force can degrade long-chain acyl-CoAs.[1]

3. Aliquoting

  • Never store the stock solution at 4°C for extended periods.[1]

  • Divide into single-use aliquots (e.g., 50 µL) in low-binding microcentrifuge tubes.

  • Flash Freeze: Use liquid nitrogen or a dry ice/ethanol bath immediately after aliquoting.[1]

Part 5: Disposal & Emergency Procedures
Disposal Protocol

Lauroyl-CoA is an organic biological substance.[1][2][4][5][6][7][8] It does not require segregation as a "Heavy Metal" or "Halogenated Solvent" (unless dissolved in chloroform).[1]

  • Liquid Waste: Collect in "Aqueous Biological Waste" or "Organic Solvent Waste" depending on the buffer used.[1]

  • Solid Waste: Vials and contaminated gloves go into Biohazard Burn Boxes or standard chemical solid waste for incineration.[1]

  • Destruction Method: Incineration is the preferred method to fully oxidize the sulfur and carbon backbone.[1]

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[1][9] Do not use alcohol (increases skin permeability).[1]

  • Eye Contact: Flush at eyewash station for 15 minutes.[1]

  • Spill Cleanup:

    • Dampen a paper towel with water (to prevent dust).[1]

    • Wipe up the powder.[1]

    • Clean surface with 70% Ethanol.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 444494, Lauroyl-CoA.[1] PubChem. Available at: [Link][1]

  • Avanti Polar Lipids. Safety Data Sheet (SDS) - Acyl-CoA Derivatives. Avanti Polar Lipids.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] United States Department of Labor.[1] Available at: [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.